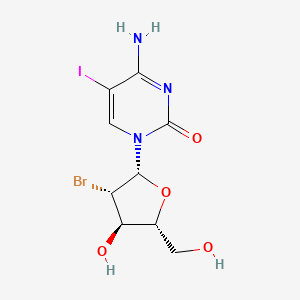
4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-iodopyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-iodopyrimidin-2(1H)-one: is a synthetic nucleoside analog. This compound is characterized by the presence of a pyrimidine base attached to a modified arabinofuranosyl sugar moiety. The modifications include bromine and iodine atoms, which can significantly alter the compound’s biological activity and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-iodopyrimidin-2(1H)-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine base and the arabinofuranosyl sugar.
Glycosylation: The arabinofuranosyl sugar is brominated to introduce the bromine atom at the 2-position. This is followed by glycosylation, where the sugar moiety is attached to the pyrimidine base.
Iodination: The final step involves the introduction of the iodine atom at the 5-position of the pyrimidine ring. This can be achieved using iodine or iodinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the sugar moiety.
Reduction: Reduction reactions can target the halogen atoms, potentially replacing them with hydrogen.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Dehalogenated products.
Substitution: Substituted derivatives with new functional groups replacing the halogens.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this nucleoside analog is studied for its potential effects on DNA and RNA synthesis. It can be used to investigate the mechanisms of nucleic acid replication and repair.
Medicine
In medicine, the compound is explored for its potential antiviral and anticancer properties. The modifications in the sugar and base can enhance its ability to inhibit viral replication or induce apoptosis in cancer cells.
Industry
In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of therapeutic agents. Its unique properties make it a valuable tool for drug development.
Wirkmechanismus
The mechanism of action of 4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-iodopyrimidin-2(1H)-one involves its incorporation into nucleic acids. The presence of bromine and iodine atoms can interfere with normal base pairing, leading to the inhibition of DNA and RNA synthesis. This can result in the disruption of viral replication or the induction of cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-1-(2-deoxy-beta-D-arabinofuranosyl)-5-iodopyrimidin-2(1H)-one: Lacks the bromine atom.
4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-chloropyrimidin-2(1H)-one: Contains chlorine instead of iodine.
4-Amino-1-(2-deoxy-beta-D-ribofuranosyl)-5-iodopyrimidin-2(1H)-one: Contains a ribofuranosyl sugar instead of arabinofuranosyl.
Uniqueness
The unique combination of bromine and iodine atoms in 4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-iodopyrimidin-2(1H)-one distinguishes it from similar compounds. These modifications can significantly enhance its biological activity and chemical reactivity, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
83966-93-2 |
|---|---|
Molekularformel |
C9H11BrIN3O4 |
Molekulargewicht |
432.01 g/mol |
IUPAC-Name |
4-amino-1-[(2R,3S,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one |
InChI |
InChI=1S/C9H11BrIN3O4/c10-5-6(16)4(2-15)18-8(5)14-1-3(11)7(12)13-9(14)17/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5+,6-,8-/m1/s1 |
InChI-Schlüssel |
SBCFKIOKMMRNHV-BYPJNBLXSA-N |
Isomerische SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)Br)N)I |
Kanonische SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)Br)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















